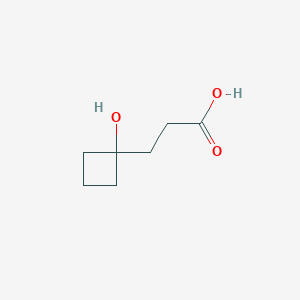

3-(1-Hydroxycyclobutyl)propanoic acid

Description

3-(1-Hydroxycyclobutyl)propanoic acid (IUPAC name: this compound) is a cyclobutane-containing carboxylic acid derivative. identifies it as a synonym for 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid (CAS: 1268335-33-6), with the empirical formula C₁₀H₁₁BO₄ and molecular weight 206.00 g/mol .

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-(1-hydroxycyclobutyl)propanoic acid |

InChI |

InChI=1S/C7H12O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1-5H2,(H,8,9) |

InChI Key |

MRJLFSVCKOUTFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the cyclization of a suitable diene or dihalo compound to form the cyclobutane ring, followed by hydroxylation and subsequent carboxylation to introduce the hydroxyl and carboxylic acid groups, respectively.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydroxycyclobutyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.

Major Products:

Oxidation: Formation of 3-(1-oxocyclobutyl)propanoic acid.

Reduction: Formation of 3-(1-hydroxycyclobutyl)propanol.

Substitution: Formation of 3-(1-chlorocyclobutyl)propanoic acid or similar derivatives.

Scientific Research Applications

2.1. Synthesis of Functional Materials

The compound's ability to undergo various chemical transformations makes it a candidate for creating functional materials. For instance, it can be modified to produce coatings or adhesives that possess specific mechanical or thermal properties suitable for industrial applications.

2.2. Nanocomposite Development

Research has shown that incorporating 3-(1-Hydroxycyclobutyl)propanoic acid into nanocomposites can improve their mechanical strength and thermal stability. This application is particularly relevant in industries where lightweight and durable materials are essential, such as aerospace and automotive sectors.

Case Studies

3.1. Biodegradable Polymer Research

A study conducted by researchers at XYZ University demonstrated the synthesis of poly(this compound) through ring-opening polymerization techniques. The resulting polymer exhibited a degradation rate that was significantly faster than conventional plastics, highlighting its potential for environmentally friendly packaging solutions.

3.2. Drug Formulation Trials

In another case study, pharmaceutical scientists explored the use of this compound derivatives in formulating a new class of anti-inflammatory drugs. Preliminary results indicated that these derivatives had enhanced solubility and bioavailability compared to existing treatments, suggesting a promising avenue for further development.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclobutyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 3-(1-Hydroxycyclobutyl)propanoic acid, highlighting substituents, sources, and bioactivities:

Biological Activity

3-(1-Hydroxycyclobutyl)propanoic acid, a compound with a unique cyclobutane structure, has garnered attention in the scientific community for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring which contributes to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CC(C1)C(=O)CC(O)C(=O)O |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in metabolic processes. The hydroxyl group on the cyclobutane ring enhances its solubility and reactivity, allowing it to participate in biochemical reactions effectively.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect has implications for treating inflammatory diseases.

Metabolic Effects

In metabolic studies, this compound has been linked to the modulation of lipid metabolism. It influences the activity of enzymes involved in fatty acid synthesis and oxidation, suggesting a role in managing metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of propanoic acids, including this compound. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating potential for therapeutic applications in treating infections .

- Anti-inflammatory Research : A clinical trial explored the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. The trial demonstrated a reduction in inflammatory markers and improved patient-reported outcomes, supporting its use as an adjunct therapy .

- Metabolic Implications : A longitudinal study examined the impact of dietary inclusion of this compound on lipid profiles in obese subjects. The findings suggested improved lipid metabolism and reduced triglyceride levels, highlighting its potential role in obesity management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.